molecular formula C14H13N3S B13072083 N'-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide

N'-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide

Cat. No.: B13072083
M. Wt: 255.34 g/mol
InChI Key: ZTCCZMGJZRYAEE-UHFFFAOYSA-N
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Description

N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide is an organic compound characterized by the presence of a thiophene ring substituted with a carboximidamide group and a 2-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and 2-cyanobenzylamine.

    Formation of Intermediate: Thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Amidation Reaction: The acid chloride is then reacted with 2-cyanobenzylamine in the presence of a base such as triethylamine (TEA) to form the intermediate amide.

    Dimethylation: The final step involves the dimethylation of the amide using dimethyl sulfate ((CH₃O)₂SO₂) or methyl iodide (CH₃I) to yield N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced at the cyano group to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents like bromine (Br₂) or chlorinating agents.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

    Reduction: LiAlH₄, catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Halogenating agents like Br₂, chlorinating agents like sulfuryl chloride (SO₂Cl₂).

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amines derived from the reduction of the cyano group.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

Industry

Industrially, N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide can be used in the production of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism by which N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of protein kinases, thereby modulating signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanophenyl)acetamide: Similar structure but lacks the thiophene ring and dimethyl groups.

    3,4-Dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide: Contains an isothiazole ring instead of thiophene and additional chlorine substituents.

Uniqueness

N’-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide is unique due to the combination of the thiophene ring and the dimethylated carboximidamide group. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

N'-(2-cyanophenyl)-N,N-dimethylthiophene-2-carboximidamide

InChI

InChI=1S/C14H13N3S/c1-17(2)14(13-8-5-9-18-13)16-12-7-4-3-6-11(12)10-15/h3-9H,1-2H3

InChI Key

ZTCCZMGJZRYAEE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NC1=CC=CC=C1C#N)C2=CC=CS2

Origin of Product

United States

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